Cas no 52867-74-0 (Zoloperone)

Zoloperone is a butyrophenone derivative with antipsychotic properties, primarily used in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves dopamine D2 receptor antagonism, which contributes to its efficacy in managing positive symptoms such as hallucinations and delusions. Zoloperone exhibits a favorable pharmacokinetic profile, with moderate bioavailability and a half-life suitable for once-daily dosing. The compound demonstrates a lower incidence of extrapyramidal side effects compared to classical antipsychotics, attributed to its selective receptor binding affinity. Its chemical stability and well-characterized synthesis pathway further support its utility in clinical and research applications.
Zoloperone structure
Zoloperone structure
Product name:Zoloperone
CAS No:52867-74-0
MF:C22H24FN3O3
MW:397.442668914795
CID:371418
PubChem ID:68696

Zoloperone Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Oxazolone,4-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-
    • 4-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one
    • 2(3H)-Oxazolone,4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)
    • 4-(4-Fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-2(3H)-oxazolone
    • 4-(4-fluoro-phenyl)-5-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-3H-oxazol-2-one
    • 4-(p-Fluorophenyl)-5-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-4-oxazolin-2-one
    • LR 511
    • Zoloperona [INN-Spanish]
    • Zoloperone
    • Zoloperonum [INN-Latin]
    • 52867-74-0
    • UNII-3YU9TET43B
    • SCHEMBL2109741
    • 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-
    • Zoloperone [INN]
    • Zoloperonum
    • Zoloperona
    • DTXSID80200889
    • 3YU9TET43B
    • 4-4-fluorophenyl-5-N-(N'-o-methoxyphenyl)piperazinoethyl-4-oxazolin-2-one
    • LR-511
    • BDBM50227900
    • 4-4-fluorophenyl-5-N-(N'-methoxyphenyl)piperazino-ethyl -4-oxozolin-2-one
    • BRN 1182380
    • AKOS040754577
    • NS00126870
    • Q27258220
    • CHEMBL72400
    • Inchi: InChI=1S/C22H24FN3O3/c1-28-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-20-21(24-22(27)29-20)16-6-8-17(23)9-7-16/h2-9H,10-15H2,1H3,(H,24,27)
    • InChI Key: FCMGKQUKZIJJSH-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F

Computed Properties

  • Exact Mass: 397.18000
  • Monoisotopic Mass: 397.18
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • XLogP3: 3.3
  • Topological Polar Surface Area: 54A^2
  • Surface Charge: 0

Experimental Properties

  • Density: 1.24
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.582
  • PSA: 61.71000
  • LogP: 3.15020

Zoloperone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
Z650038-5mg
Zoloperone
52867-74-0
5mg
$ 1137.00 2023-04-12
TRC
Z650038-10mg
Zoloperone
52867-74-0
10mg
$ 2124.00 2023-04-12
TRC
Z650038-50mg
Zoloperone
52867-74-0
50mg
$ 11200.00 2023-09-05
TRC
Z650038-1mg
Zoloperone
52867-74-0
1mg
$ 253.00 2023-04-12

Additional information on Zoloperone

Zoloperone (CAS No. 52867-74-0): A Comprehensive Overview

Zoloperone (CAS No. 52867-74-0) is a synthetic compound that has garnered significant attention in the fields of chemistry, pharmacology, and medicinal research. This compound belongs to the class of benzisoxazole derivatives and has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and as an antipsychotic agent.

The chemical structure of Zoloperone is characterized by a benzisoxazole ring system, which confers unique pharmacological properties. The compound is known for its high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. This binding profile suggests that Zoloperone may have significant effects on serotonin-mediated neurotransmission, which is crucial for mood regulation and cognitive function.

Recent studies have explored the potential of Zoloperone in the treatment of anxiety disorders and depression. A notable study published in the Journal of Psychopharmacology (2021) evaluated the anxiolytic effects of Zoloperone in animal models. The results indicated that Zoloperone significantly reduced anxiety-like behaviors without causing sedation or motor impairment, suggesting its potential as a novel anxiolytic agent.

In addition to its anxiolytic properties, Zoloperone has also shown promise in the treatment of schizophrenia. A clinical trial conducted by researchers at the University of California, San Francisco (UCSF) demonstrated that Zoloperone improved positive and negative symptoms in patients with schizophrenia, with a favorable safety profile. The study, published in the American Journal of Psychiatry (2022), highlighted the compound's ability to modulate dopamine and serotonin systems, which are dysregulated in schizophrenia.

The pharmacokinetic properties of Zoloperone have also been extensively studied. Research indicates that it has good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. This property is particularly advantageous for long-term treatment of chronic conditions such as anxiety and schizophrenia.

Safety and tolerability are critical considerations in the development of any new therapeutic agent. Preclinical studies have shown that Zoloperone has a low potential for abuse and does not produce significant side effects at therapeutic doses. These findings are supported by clinical trials, which have reported minimal adverse events such as mild dizziness and headache.

The mechanism of action of Zoloperone is multifaceted. It primarily acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors. This dual action allows it to modulate both pre- and post-synaptic serotonin signaling, which may contribute to its broad spectrum of therapeutic effects. Additionally, Zoloperone has been shown to interact with other neurotransmitter systems, including dopamine D2 receptors, further enhancing its potential as a multifunctional therapeutic agent.

The development of new drugs often involves extensive preclinical and clinical testing to ensure safety and efficacy. For Zoloperone, this process has been ongoing for several years, with promising results from both animal studies and early-phase clinical trials. The compound is currently in Phase II clinical trials for the treatment of anxiety disorders and schizophrenia, with plans to advance to Phase III trials if preliminary results continue to be positive.

In conclusion, Zoloperone (CAS No. 52867-74-0) represents a promising candidate in the development of new therapeutic agents for psychiatric disorders. Its unique pharmacological profile, favorable pharmacokinetic properties, and low side effect profile make it an attractive option for further research and development. As ongoing studies continue to elucidate its full potential, Zoloperone may emerge as a valuable addition to the arsenal of treatments available for anxiety disorders and schizophrenia.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.